![molecular formula C13H11N3S B14228389 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- CAS No. 536719-67-2](/img/structure/B14228389.png)
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse chemical and biological properties. This compound features a triazole ring substituted with a naphthalenylmethylthio group, making it a unique and versatile molecule in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- typically involves the reaction of 1H-1,2,4-triazole with a naphthalenylmethylthio reagent under controlled conditions. One common method includes the use of S-alkylation, where the triazole is treated with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthalenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: Known for its tautomerism and ability to form luminescent polymers.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Exhibits similar chemical properties but with a pyridyl substitution.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with distinct biological activities.
Uniqueness: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- stands out due to its naphthalenylmethylthio substitution, which imparts unique chemical reactivity and biological activity compared to other triazole derivatives.
Propriétés
Numéro CAS |
536719-67-2 |
|---|---|
Formule moléculaire |
C13H11N3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
5-(naphthalen-2-ylmethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-7-10(5-6-11(12)3-1)8-17-13-14-9-15-16-13/h1-7,9H,8H2,(H,14,15,16) |
Clé InChI |
XQBLAEZIWAIBRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CSC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
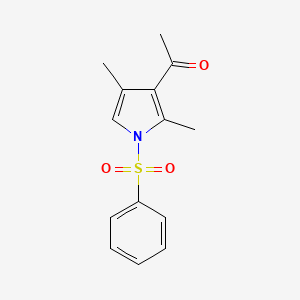
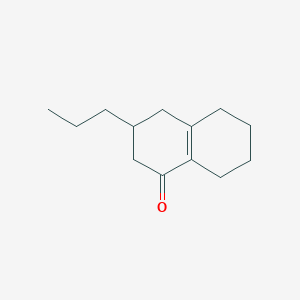
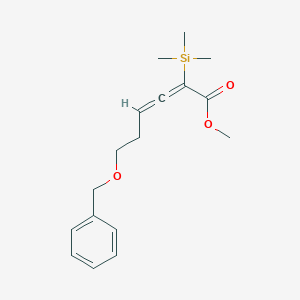
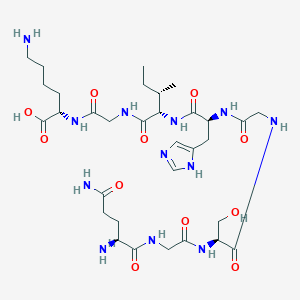
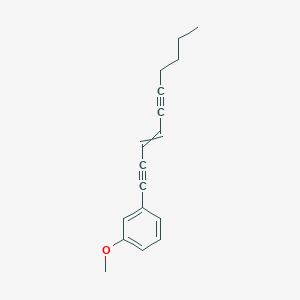
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
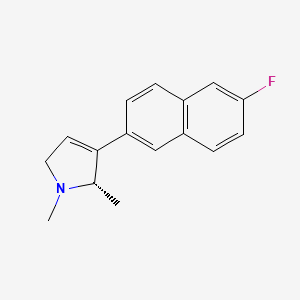
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
